molecular formula C11H14N4 B3185639 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine CAS No. 1185192-81-7

3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3185639
CAS No.: 1185192-81-7
M. Wt: 202.26 g/mol
InChI Key: RFFBPMQRXQWYEJ-UHFFFAOYSA-N
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Description

3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a piperidine substituent at the 4-position of the pyrazole ring. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of aminopyrazole derivatives with carbonyl compounds. One common method is the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds under microwave irradiation, which leads to the formation of pyrazolopyridine derivatives in high yields . Another approach involves the Friedländer condensation, where aminopyrazoles react with 1,3-dicarbonyl compounds to form the desired pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a TRK inhibitor, it binds to the kinase domain of TRK receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to the suppression of cell proliferation, differentiation, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its potent activity as a TRK inhibitor. Its ability to selectively inhibit TRK receptors with minimal off-target effects makes it a valuable compound for further research and development in cancer therapy .

Properties

CAS No.

1185192-81-7

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H14N4/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15)

InChI Key

RFFBPMQRXQWYEJ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C3C=CC=NC3=NN2

Canonical SMILES

C1CNCCC1C2=C3C=CC=NC3=NN2

Origin of Product

United States

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